1-Benzylpyrrolidine-3-sulfonyl fluoride CAS 1193388-44-1 properties
1-Benzylpyrrolidine-3-sulfonyl fluoride CAS 1193388-44-1 properties
Technical Whitepaper: 1-Benzylpyrrolidine-3-sulfonyl fluoride in Covalent Drug Discovery
Part 1: Executive Summary
1-Benzylpyrrolidine-3-sulfonyl fluoride (CAS 1193388-44-1) is a specialized aliphatic sulfonyl fluoride building block used in modern chemical biology and fragment-based drug discovery (FBDD). Unlike traditional highly reactive electrophiles (e.g., acrylamides, chloroacetamides), this compound belongs to the SuFEx (Sulfur-Fluoride Exchange) class of "sleeping warheads."
It offers a unique balance of thermodynamic stability and latent reactivity. The compound remains inert to hydrolysis in aqueous physiological buffers but reacts specifically with nucleophilic amino acid side chains (Tyrosine, Lysine, Serine, Histidine) only when the pyrrolidine scaffold directs it into a protein binding pocket. This "proximity-driven" reactivity makes it an essential tool for mapping ligandable pockets in the "undruggable" proteome.
Part 2: Chemical Identity & Physicochemical Properties
The pyrrolidine ring serves as a rigid, chiral scaffold (often used as a proline mimic), while the benzyl group acts as a hydrophobic anchor or a removable protecting group.
| Property | Value / Description | Note |
| CAS Number | 1193388-44-1 | Unique Identifier |
| IUPAC Name | 1-Benzylpyrrolidine-3-sulfonyl fluoride | |
| Molecular Formula | C₁₁H₁₄FNO₂S | |
| Molecular Weight | 243.30 g/mol | Ideal for Fragment Screening (<300 Da) |
| Physical State | Solid (low melting) or Viscous Oil | Class-typical for benzyl-pyrrolidines |
| Solubility | DMSO, Acetonitrile, DCM, Methanol | Poor water solubility (requires co-solvent) |
| cLogP | ~1.8 - 2.2 (Predicted) | Lipophilic, membrane permeable |
| H-Bond Donors | 0 | |
| H-Bond Acceptors | 3 (N, O, O) | |
| Warhead Type | Aliphatic Sulfonyl Fluoride (R-SO₂F) | Latent Electrophile (SuFEx) |
Part 3: Mechanistic Insight – The SuFEx Advantage
Why Aliphatic Sulfonyl Fluorides?
Researchers often choose aromatic sulfonyl fluorides for higher reactivity. However, 1-Benzylpyrrolidine-3-sulfonyl fluoride is aliphatic (secondary alkyl).
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Stability: The C(sp³)-S bond renders the sulfonyl fluoride less electrophilic than its aryl counterparts. It resists reduction and is stable in plasma.
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Selectivity: It avoids non-specific labeling of surface cysteines. Reaction occurs only when the "benzyl-pyrrolidine" motif binds to a protein pocket, increasing the local effective concentration of the warhead near a nucleophile (Tyr-OH or Lys-NH₂).
Reaction Mechanism (SuFEx)
The reaction proceeds via a substitution at the hexavalent sulfur center. Unlike Michael acceptors (which target Cys), SuFEx reagents target "harder" nucleophiles.
Caption: Mechanism of SuFEx-mediated covalent labeling. The reaction is driven by the specific binding of the pyrrolidine scaffold, facilitating the difficult substitution at the aliphatic sulfur.
Part 4: Synthesis & Manufacturing
While specific industrial routes are proprietary, the most robust laboratory synthesis follows the "Oxidative Chlorination-Fluorination" pathway. This ensures high purity and avoids the instability of intermediate sulfonyl chlorides.
Protocol: Conversion from 3-Hydroxypyrrolidine Precursor
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Starting Material: 1-Benzyl-3-pyrrolidinol.[1]
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Activation: Convert alcohol to mesylate (MsCl, Et₃N, DCM).
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Thio-displacement: Displace mesylate with Potassium Thioacetate (KSAc) in DMF to invert stereochemistry and install sulfur.
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Oxidative Chlorination: Treat thioacetate with N-chlorosuccinimide (NCS) and HCl/Acetic acid to generate the sulfonyl chloride in situ.
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Fluorination: Immediately treat with saturated aqueous KHF₂ (Potassium Bifluoride) in Acetonitrile.
Why KHF₂? The bifluoride anion (HF₂⁻) is a superior nucleophile to F⁻ in organic solvents and buffers the pH, preventing decomposition of the aliphatic sulfonyl chloride.
Caption: Standard synthetic route for aliphatic sulfonyl fluorides from alcohol precursors, utilizing the robust KHF2 exchange method.
Part 5: Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
This compound is an ideal "covalent fragment."
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Workflow: A library of sulfonyl fluoride fragments is screened against a protein target using Intact Protein Mass Spectrometry.
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Hit Validation: If CAS 1193388-44-1 modifies the protein, the mass spectrum will show a +223 Da shift (Loss of F, addition of C₁₁H₁₄NO₂S).
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Significance: This identifies a binding pocket that contains a nucleophilic residue (Tyr/Lys) capable of covalent capture.
PROTAC Linker Design
The benzyl group can be removed via hydrogenolysis (H₂, Pd/C) to reveal the secondary amine. This amine can then be coupled to an E3 ligase ligand (e.g., Thalidomide or VHL ligand), creating a "Covalent Warhead-Linker-E3 Ligand" chimera. This allows the degradation of targets that only bind the pyrrolidine piece weakly.
Part 6: Safety & Handling
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Hazard Class: Skin Irritant (Category 2), Eye Irritant (Category 2A).
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Specific Warning: Sulfonyl fluorides are covalent enzyme inhibitors. While aliphatic ones are less volatile than sulfuryl fluoride gas, they should be treated as potential irreversible inhibitors of serine proteases .
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Decontamination: Spills should be treated with a solution of 1M NaOH or a nucleophilic amine (e.g., ethanolamine) to quench the fluoride warhead.
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Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive over long periods (hydrolysis to sulfonic acid).
References
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Sharpless, K. B., et al. (2014).[2] "SuFEx: The New Generation of Click Chemistry." Angewandte Chemie International Edition. Link
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Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." ACS Medicinal Chemistry Letters. Link
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Hallstrom, A. L., & Wright, S. W. (2006). "Synthesis of Heterocyclic Sulfonyl Fluorides." Journal of Organic Chemistry. Link
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Narayanam, M. K., et al. (2018). "Sulfonyl Fluorides as Privileged Warheads in Covalent Drug Discovery." Chemical Science. Link
